molecular formula C19H15N3O3 B2839817 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime CAS No. 860787-94-6

3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime

Cat. No. B2839817
CAS RN: 860787-94-6
M. Wt: 333.347
InChI Key: OLKGIAOPSJGRSR-QOCHGBHMSA-N
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Description

The compound “3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime” is a chemical compound that has been studied for its potential therapeutic applications . It has been identified as a potent and selective non-competitive inhibitor of nSMase2 .


Synthesis Analysis

The synthesis of this compound involves replacing the 3-phenyl group of the known indeno [1,2-c]pyridazin-5-one MAO-B inhibitors with a flexible phenoxymethyl group . This modification enhances the inhibitory potency .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 3,4-dimethoxyphenyl group attached to an indeno[1,2-c]pyridazin-5-one oxime core . The structure-activity relationship (SAR) studies have unveiled several analogues that exert similar or higher activity against nSMase2 with favorable pharmacokinetic properties .


Chemical Reactions Analysis

The compound acts as a potent and selective non-competitive inhibitor of nSMase2 . It has been found to inhibit the release of astrocyte-derived extracellular vesicles (ADEV) in a dose-dependent manner .


Physical And Chemical Properties Analysis

The compound has been found to possess favorable pharmacodynamics and pharmacokinetic parameters, including substantial oral bioavailability and brain penetration .

Scientific Research Applications

1. Biological Activity and Synthesis

  • Some derivatives of 5H-Indeno[1,2-c]pyridazine, which include 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime, have been studied for their anti-inflammatory activity. Particularly, their derivatives with 7-fluoro substitution or oxidation at the 5-methylene group have been evaluated pharmacologically (Cignarella et al., 1982).
  • Additionally, some compounds from the 5H-indeno[1,2-c]pyridazine family have been synthesized and investigated for their enzyme inhibitor properties, specifically as reversible type B monoamine oxidase inhibitors (Frédérick et al., 2006).

2. Chemical Properties and Reactions

  • The compound's chemical properties have been explored in the context of its conversion to carbonyl compounds. This conversion has been demonstrated under microwave irradiated conditions, converting various aliphatic and aromatic oximes to their corresponding aldehydes and ketones (Kim et al., 2010).
  • Another study focused on the rearrangement of N-oxyenamines and related reactions, highlighting the versatility and reactivity of such compounds (Tabolin & Ioffe, 2014).

3. Photophysical and Electrochemical Studies

  • The photophysical and electrochemical properties of related compounds, like 4′-dimethoxyphenyl-(2,6-di-2-pyrazinyl) pyridines, have been studied. These studies include investigations of their molecular structure, UV–Visible and fluorescence spectroscopy, and electrochemical properties (Golla et al., 2020).
  • Additionally, research on the electrochemical properties of Re(I)-carbonyl compounds of di-2-pyridyl ketone oxime, which is structurally related to the compound , has provided insights into its potential applications in non-aqueous media (Bakir, 1999).

Mechanism of Action

The compound’s mechanism of action involves the inhibition of neutral sphingomyelinase 2 (nSMase2), an enzyme that catalyzes the cleavage of sphingomyelin to phosphorylcholine and ceramide . This is a critical step in the formation and release of exosomes from cells, which is essential for intracellular communication .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-nitroso-2H-indeno[1,2-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-24-16-8-7-11(9-17(16)25-2)15-10-14-18(21-20-15)12-5-3-4-6-13(12)19(14)22-23/h3-10,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPUBHSOFPQLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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